

A Comparative Analysis of AD-35 and Other Alzheimer's Disease Therapeutics

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the investigational drug AD-35 against currently approved and late-stage Alzheimer's disease (AD) therapeutics. The comparison focuses on the mechanism of action, clinical efficacy, safety profiles, and the experimental protocols of pivotal clinical trials. All quantitative data is summarized in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction to AD-35

AD-35 is an investigational small-molecule drug developed by Zhejiang Hisun Pharmaceutical Co., Ltd. for the treatment of mild to moderate Alzheimer's disease. It is a novel compound derived from the chemical structure of donepezil. Unlike its predecessor, which primarily offers symptomatic relief, AD-35 is designed as a multi-target agent addressing several core pathological drivers of Alzheimer's.

Preclinical studies in an A β -induced rat model of AD have shown that oral administration of AD-35 was more effective than donepezil at improving cognitive deficits. Notably, AD-35 uniquely attenuated astrocyte activation and the production of key pro-inflammatory cytokines, TNF- α and IL-1 β , which donepezil did not achieve[1]. Early safety studies in mice indicated that AD-35 is significantly less toxic than donepezil, and a Phase 1 study in humans suggested a favorable safety profile with single doses up to 90 mg.



A Phase 2 clinical trial (NCT03625401) was initiated to evaluate the efficacy and safety of AD-35 in subjects with mild to moderate Alzheimer's disease. However, the last update to the trial record was in March 2020, and as of late 2025, no results have been publicly disclosed.

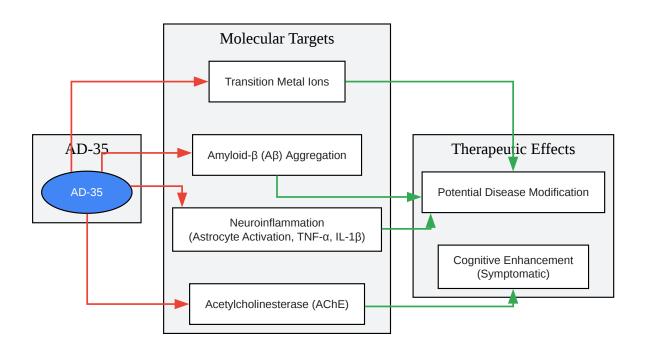
Mechanism of Action

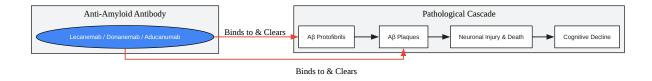
AD-35 boasts a multi-target mechanism of action aimed at both symptomatic improvement and potential disease modification. This contrasts with other Alzheimer's drugs that typically have a more singular therapeutic target.

AD-35: A Multi-Target Approach

AD-35's mechanism of action combines moderate acetylcholinesterase (AChE) inhibition with three potential disease-modifying functions: potent anti-neuroinflammatory activity, modulation of amyloid- β (A β) aggregation, and chelation of transition metal ions[1][2]. This multi-pronged approach is designed to simultaneously address different aspects of AD pathology.

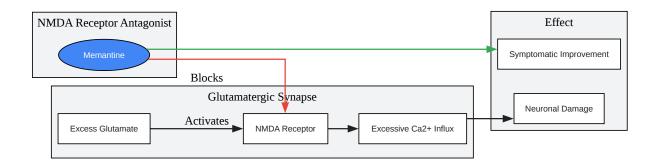


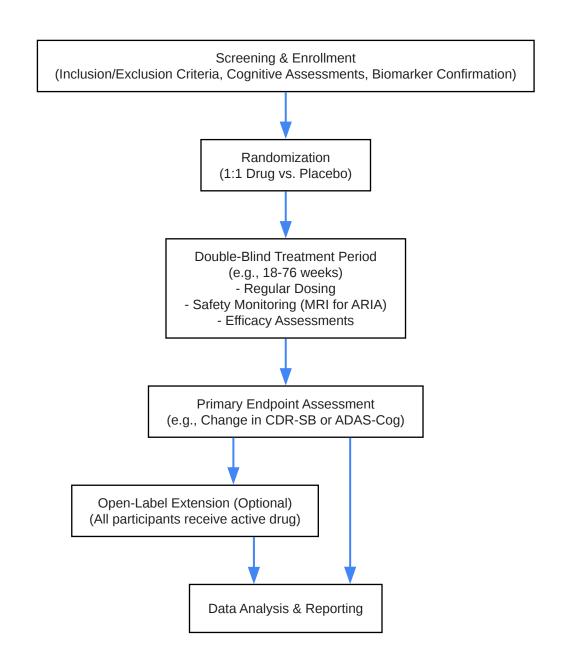














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